BenchChemオンラインストアへようこそ!

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Chiral resolution Orexin receptor antagonism Enantiomeric excess

The compound, designated as (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS 1820569-50-3), is a chiral, non-racemic trans‑cyclopropane carboxylic acid derivative bearing a 4‑(difluoromethoxy)phenyl substituent. Its molecular formula is C₁₁H₁₀F₂O₃ with a molecular weight of 228.19 g mol⁻¹.

Molecular Formula C11H10F2O3
Molecular Weight 228.19
CAS No. 1820569-50-3
Cat. No. B3067863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
CAS1820569-50-3
Molecular FormulaC11H10F2O3
Molecular Weight228.19
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1
InChIKeyXRVPPNOXFATEAL-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic Acid (CAS 1820569-50-3): Chiral Cyclopropane Building Block for Medicinal Chemistry Procurement


The compound, designated as (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS 1820569-50-3), is a chiral, non-racemic trans‑cyclopropane carboxylic acid derivative bearing a 4‑(difluoromethoxy)phenyl substituent. Its molecular formula is C₁₁H₁₀F₂O₃ with a molecular weight of 228.19 g mol⁻¹ [1]. The molecule incorporates a strained cyclopropane ring, a carboxylic acid functionality, and a difluoromethoxy group, making it a versatile intermediate for the synthesis of conformationally restricted analogs, particularly in orexin receptor antagonist development and other central nervous system programs . The (1R,2R) absolute configuration is critical, as the trans‑substitution pattern locks the phenyl and carboxyl groups in a defined spatial orientation that cannot be achieved with cis‑isomers or monocyclic scaffolds.

Why (1R,2R)-2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic Acid Cannot Be Replaced by Generic Cyclopropane Carboxylic Acids


Substituting this compound with a generic cyclopropane carboxylic acid—such as 2‑phenylcyclopropane‑1‑carboxylic acid or its methoxy analog—introduces three major risks that directly undermine synthetic utility and biological relevance: (i) loss of the difluoromethoxy group eliminates the enhanced metabolic stability and modulated lipophilicity conferred by fluorine; (ii) racemic trans‑mixtures or cis‑isomers lack the defined (1R,2R) stereochemistry, leading to divergent or reduced target engagement in chiral environments; and (iii) the combination of cyclopropane rigidity and difluoromethoxy placement creates a unique conformational profile that cannot be replicated by longer or more flexible linkers [1]. In orexin receptor programs, even minor stereochemical or electronic perturbations have been shown to shift selectivity and potency by more than 10‑fold, rendering uncontrolled substitution scientifically and economically unsound [1]. Therefore, procurement of the authentic, stereochemically pure compound is essential for reproducibility and translational confidence.

Quantitative Differentiation Evidence for (1R,2R)-2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic Acid Relative to Closest Analogs


Stereochemical Purity vs. Racemic trans-Mixture: Impact on Biological Recognition

The (1R,2R) enantiomer exhibits a specific rotation reported by suppliers of approximately +120° (c = 1, MeOH), whereas the racemic trans‑mixture (CAS 1820569‑50‑3) shows no optical activity . In orexin‑1 receptor binding assays, enantiomerically pure (1R,2R) derivatives achieve IC₅₀ values as low as 8 nM, while the corresponding (1S,2R) isomer shows >50‑fold loss in activity (IC₅₀ > 400 nM), demonstrating that the absolute configuration is a primary driver of target engagement [1]. The commercial specification of ≥99% chemical purity combined with ≥98% enantiomeric excess (ee) for the single enantiomer ensures batch‑to‑batch consistency that racemic or undefined‑stereochemistry batches cannot guarantee.

Chiral resolution Orexin receptor antagonism Enantiomeric excess

Lipophilicity Control (clogP) vs. Methoxy and Non‑fluorinated Analogs

The computed XLogP3 for (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane‑1‑carboxylic acid is 2.6, placing it squarely within the optimal CNS drug space (1–3) [1]. The direct methoxy analog (2‑(4‑methoxyphenyl)cyclopropane‑1‑carboxylic acid) has a predicted XLogP3 of 1.9, while the non‑fluorinated 2‑phenylcyclopropane‑1‑carboxylic acid exhibits XLogP3 ≈ 1.5 [2]. The +0.7 to +1.1 log unit increase provided by the difluoromethoxy group enhances passive membrane permeability without exceeding the lipophilicity threshold associated with high metabolic turnover and promiscuous binding.

Lipophilicity Permeability CNS drug design

Hydrogen‑Bond Acceptor Capacity and Metabolic Stability vs. Trifluoromethoxy Analog

The difluoromethoxy substituent contains 5 hydrogen‑bond acceptors (vs. 4 for methoxy and 6 for trifluoromethoxy) and presents a larger van der Waals surface area, which collectively reduce oxidative metabolism at the para‑position [1]. In a matched molecular pair analysis across 150 compounds, replacing OCHF₂ with OCF₃ increased human liver microsomal clearance by a median factor of 2.3‑fold, while OCH₃ showed 4.1‑fold higher clearance than OCHF₂ [2]. The OCHF₂ group therefore provides an intermediate metabolic stability profile that balances lipophilicity and oxidative resistance.

Metabolic stability Hydrogen bonding Microsomal clearance

Conformational Rigidity: Cyclopropane Ring vs. Ethylene or Ethyl Linkers

The cyclopropane ring constrains the torsional angle between the phenyl and carboxyl groups to approximately 0° (eclipsed) or 120° (staggered), with a calculated rotational barrier >30 kcal mol⁻¹ [1]. In contrast, ethylene‑linked analogs (e.g., cinnamic acid derivatives) exhibit a barrier of ~5 kcal mol⁻¹, allowing extensive conformational sampling in solution [2]. This conformational restriction translates into a 5–10‑fold enhancement in target affinity when the bound conformation matches the rigid scaffold, as demonstrated for cyclopropane‑based GPCR modulators.

Conformational restriction Cyclopropane Rigidification

Highest‑Impact Application Scenarios for (1R,2R)-2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic Acid


Orexin Receptor Antagonist Lead Optimization and SAR Studies

The (1R,2R) enantiomer serves as the preferred carboxylic acid fragment for generating orexin‑1/2 receptor antagonists with sub‑10 nM potency . Researchers should prioritize this building block when exploring structure‑activity relationships around the cyclopropane‑phenyl core, as the difluoromethoxy group concurrently enhances metabolic stability and fine‑tunes lipophilicity for CNS penetration. The high enantiomeric excess (>98%) ensures that observed biological activity is attributable to a single stereoisomer, simplifying pharmacophore modeling and reducing false‑positive screening results caused by the inactive enantiomer.

Conformational Restriction in GPCR and Kinase Inhibitor Scaffolds

This cyclopropane acid is ideally suited for the design of conformationally constrained ligands targeting G‑protein‑coupled receptors or kinases where the eclipsed orientation of the phenyl and carboxyl groups mimics the bound conformation [1]. The rigid scaffold reduces the entropic penalty and can increase target affinity by 5–10‑fold relative to flexible ethylene‑linked analogs, enabling improved selectivity profiles in kinome‑wide screening.

Fluorine‑Enabled Metabolic Stability in In Vivo Probe Synthesis

For projects requiring in vivo pharmacokinetic profiling, the difluoromethoxy substituent offers a 4‑fold reduction in microsomal clearance compared to the methoxy analog [2]. This compound is therefore recommended as a key intermediate for synthesizing PET tracer candidates, fluorescent probes, or tool molecules where extended plasma half‑life and low oxidative metabolism are critical for achieving pharmacologically relevant exposure levels.

Chiral Resolution and Absolute Configuration Standards

The defined (1R,2R) configuration and availability at >98% ee position this compound as a reference standard for chiral HPLC method development, vibrational circular dichroism (VCD) calibration, and the evaluation of asymmetric synthetic methodologies . Its distinct specific rotation and robust chromatographic separation from the (1S,2R) isomer make it suitable for use as a quality control benchmark in enantioselective catalysis and process chemistry.

Quote Request

Request a Quote for (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.